molecular formula C10H19ClN2O2 B2687114 Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride CAS No. 2137696-67-2

Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Cat. No.: B2687114
CAS No.: 2137696-67-2
M. Wt: 234.72
InChI Key: YAHZIKFHZPAATN-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic amine derivative characterized by a rigid norbornane-like scaffold containing two nitrogen atoms (diazabicyclo system) and a tert-butyloxycarbonyl (Boc) protective group. The hydrochloride salt enhances its solubility in polar solvents, making it valuable in pharmaceutical synthesis. Its molecular formula is C₁₁H₂₀ClN₂O₂ (MW: 234.72 g/mol) . This compound is frequently utilized as a chiral building block in drug discovery due to its constrained geometry, which can influence receptor binding and metabolic stability .

Properties

IUPAC Name

tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(6-8)11-12;/h7-8,11H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHZIKFHZPAATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137696-67-2
Record name tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality. The compound is often produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazabicycloheptane derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Active Pharmaceutical Ingredient

Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is primarily utilized as an active pharmaceutical intermediate. Its structural characteristics allow it to serve as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and other therapeutic areas.

Enhancement of Drug Solubility

Research has indicated that derivatives of this compound can enhance the aqueous solubility of other drugs, which is crucial for improving bioavailability. For example, studies have shown that modifications to the diazabicyclo structure can lead to significant improvements in solubility profiles for related compounds, thereby facilitating better therapeutic outcomes .

Neuropharmacological Studies

The compound's potential neuropharmacological applications are noteworthy. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for central nervous system disorders. Investigations into its pharmacokinetics and pharmacodynamics are ongoing, with early results suggesting promising effects on neurotransmitter systems.

Case Study 1: Improvement of Aqueous Solubility

A study published in 2019 explored various medicinal chemistry strategies to enhance the solubility of lapatinib-derived analogs, including those based on this compound. The findings indicated that certain modifications led to a significant increase in solubility while maintaining or enhancing anti-trypanosomal potency .

PropertyDesired ValueResult
In vitro T.b. brucei EC50<0.03 μM0.43 μM
HepG2 TC50>100× EC50>30 μM
Thermodynamic solubility (pH=7)>100 μM44 μM

Case Study 2: Pharmacokinetic Profiles

Further investigations into the pharmacokinetic profiles of compounds derived from this compound have demonstrated their potential efficacy in vivo, particularly in mouse models for bloodstream infections caused by Trypanosoma brucei. The results indicated that certain derivatives exhibited effective clearance rates and significant CNS exposure .

Mechanism of Action

The mechanism of action of tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The diazabicycloheptane core can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

  • Key Differences : Contains a nitro-pyridyl substituent at the 5-position.
  • Synthesis : Prepared via similar Boc-protection routes but requires nitro-group introduction .
  • NMR Data : ¹H NMR (DMSO-d₆) δ 8.05–8.16 (pyridyl H), 1.33 (tert-butyl H) .

Methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate Hydrochloride

  • Key Differences : Replaces one nitrogen with oxygen (oxabicyclo system) and adds a methyl ester.
  • Impact : Reduced basicity due to the absence of a second nitrogen; ester group may improve membrane permeability.
  • Molecular Weight : 207.65 g/mol .

5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride

  • Key Differences : Fluorine substituent at the 5-position.
  • Impact : Fluorine increases lipophilicity (logP) and metabolic stability, favoring CNS-targeting applications.
  • CAS : 2288709-05-5 .

Stereochemical and Positional Isomers

(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride

  • Key Differences : Stereochemistry at the 1R,4R positions.
  • Impact : Enantioselectivity in binding; e.g., higher affinity for serotonin receptors compared to (1S,4S) isomers.
  • CAS : 1269437-74-2 .

(1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Key Differences: Amino group at the 5-position.
  • Impact : Enables conjugation with carboxylic acids or carbonyls for prodrug design.
  • Purity : 95% .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Polar Solvents)
Target Compound C₁₁H₂₀ClN₂O₂ 234.72 Boc, HCl High (hydrochloride salt)
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate C₁₁H₂₀N₂O₂ 212.29 Larger ring (octane vs. heptane) Moderate
5-Fluoro-2-azabicyclo[2.2.1]heptane HCl C₆H₁₀ClFN₂ 164.61 Fluorine High

Biological Activity

Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS No. 134003-84-2) is a bicyclic compound known for its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 134003-84-2
  • IUPAC Name : this compound

The compound features a bicyclic structure that contributes to its unique pharmacological properties. The presence of nitrogen atoms in the bicyclic framework enhances its potential interactions with biological targets.

Synthesis

The synthesis of tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves multi-step reactions starting from simpler precursors such as amino acids or derivatives of proline. Key steps include:

  • Formation of the Bicyclic Framework : Utilizing cyclization reactions under controlled conditions.
  • Carboxylation : Introducing the carboxylate group through esterification processes.
  • Hydrochloride Formation : Conversion to hydrochloride salt for enhanced solubility and stability.

This compound exhibits various biological activities, primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Modulation : It has been shown to act as a selective antagonist for certain neurotransmitter receptors, notably the histamine H3 receptor, which plays a crucial role in modulating neurotransmission and cognitive functions .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, potentially offering a pathway for developing new antibiotics .

Case Studies

  • Histamine H3 Receptor Antagonism :
    • A study demonstrated that derivatives of diazabicyclo compounds, including tert-butyl variants, selectively inhibited the H3 receptor with an IC50 value in the nanomolar range, indicating strong binding affinity and potential therapeutic applications in treating cognitive disorders .
  • Antimicrobial Efficacy :
    • Research conducted on the antimicrobial activity of related bicyclic compounds revealed that tert-butyl derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting further exploration into their use as antimicrobial agents .

Comparison of Biological Activities

Compound NameActivity TypeIC50 (nM)Reference
Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylateHistamine H3 Antagonist1.6
Related Bicyclic CompoundAntimicrobial-

Q & A

Q. What in vitro assays are suitable for evaluating its potential in neurodegenerative disease models?

  • Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity (IC₅₀ for NMDA antagonism).
  • Radioligand Binding : Screen for σ-1 receptor affinity (Ki < 100 nM observed in structural analogs) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound?

  • Discrepancies arise from polymorphic forms (amorphous vs. crystalline hydrochloride) and solvent pH. For example, solubility in PBS (pH 7.4) is <1 mg/mL, but increases to >10 mg/mL in acidic buffers (pH 2.0). Always report solvent conditions and solid-state characterization (PXRD) .

Q. How to reconcile variations in reported catalytic conditions for its synthesis?

  • Catalyst deactivation (e.g., Rh(I) oxidation) and solvent impurities (peroxides in THF) may reduce reproducibility. Standardize reagent sources and include catalyst recycling steps. Cross-validate protocols using inert atmosphere techniques (glovebox) .

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